

Application Notes: Formulation of Stable Emulsions with Diethylene Glycol Distearate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diethylene glycol distearate*

Cat. No.: *B093244*

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Introduction

Diethylene glycol distearate (DEGDS), often used interchangeably with ethylene glycol distearate (EGDS) in cosmetic and pharmaceutical formulations, is a versatile non-ionic surfactant.^[1] It is the diester of diethylene glycol and stearic acid.^{[2][3]} Primarily, it functions as an emulsifier, opacifier, pearlizing agent, and viscosity modifier in a variety of topical preparations, including creams, lotions, and shampoos.^{[1][4][5]} With a Hydrophilic-Lipophilic Balance (HLB) value typically between 5 and 6, DEGDS is particularly suited for creating water-in-oil (W/O) emulsions, but it can also be used as a co-emulsifier and stabilizer in oil-in-water (O/W) systems.^[3] Its ability to impart a desirable pearlescent appearance and creamy texture makes it a valuable excipient in product formulation.^[2]

These application notes provide detailed protocols for the formulation and characterization of stable emulsions using **diethylene glycol distearate**. The methodologies cover emulsion preparation, and subsequent analysis of critical stability parameters such as particle size, zeta potential, and rheological properties.

Physicochemical Properties of Diethylene Glycol Distearate

A thorough understanding of the physicochemical properties of DEGDS is crucial for successful emulsion formulation.

Property	Value	Source(s)
INCI Name	Glycol Distearate	[2]
Appearance	White to cream-colored waxy solid/flakes	[1][5]
HLB Value	5-6	[3]
Melting Point	60-63°C (140-145°F)	[2]
Solubility	Insoluble in water; dispersible in water and oil	
Typical Usage Level	1-4%	[2]

Mechanism of Emulsion Stabilization

Diethylene glycol distearate contributes to emulsion stability through several mechanisms. As a surfactant, its molecular structure consists of a hydrophilic diethylene glycol head and two lipophilic stearic acid tails. This amphiphilic nature allows it to position itself at the oil-water interface, reducing the interfacial tension between the two immiscible phases. This reduction in tension facilitates the formation and stabilization of dispersed droplets.

The formation of a protective film around the dispersed droplets by the emulsifier helps to prevent coalescence. Additionally, the crystalline nature of DEGDS at room temperature can contribute to the viscosity of the continuous phase, further hindering droplet movement and improving the long-term stability of the emulsion.

Experimental Protocols

Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion

This protocol describes the preparation of a model O/W emulsion using **diethylene glycol distearate** as a co-emulsifier and stabilizer.

Materials:

- Oil Phase:
 - Mineral Oil: 20%
 - **Diethylene Glycol Distearate (DEGDS):** 3%
 - Cetyl Alcohol: 2%
- Aqueous Phase:
 - Deionized Water: 74.5%
 - Glycerin: 0.5%
 - High HLB emulsifier (e.g., Polysorbate 80): q.s.
- Preservative: q.s.

Equipment:

- Two temperature-controlled water baths or heating mantles
- Two beakers
- High-shear homogenizer (e.g., rotor-stator type)
- Overhead stirrer with propeller blade
- Calibrated balance
- Thermometers

Procedure:

- Phase Preparation:

- In one beaker, combine all components of the oil phase (Mineral Oil, DEGDS, Cetyl Alcohol). Heat the mixture to 75-80°C in a water bath, stirring gently until all components are completely melted and the phase is uniform.
- In a separate beaker, combine the aqueous phase components (Deionized Water, Glycerin, and high HLB emulsifier if used). Heat to 75-80°C while stirring until all solids are dissolved.

- Emulsification:
 - Slowly add the hot aqueous phase to the hot oil phase while mixing with a high-shear homogenizer at a moderate speed.
 - Increase the homogenization speed and mix for 5-10 minutes to ensure the formation of a fine emulsion.
- Cooling:
 - Transfer the emulsion to an overhead stirrer and begin cooling while stirring at a low to moderate speed.
 - When the emulsion has cooled to below 40°C, add the preservative and any other temperature-sensitive ingredients.
 - Continue stirring until the emulsion reaches room temperature (approximately 25°C).
- Final Product:
 - Package the final emulsion in an appropriate container for stability testing.

Protocol 2: Characterization of Emulsion Stability

This protocol outlines the key analytical methods for evaluating the stability of the prepared emulsion.

1. Macroscopic Evaluation:

- Procedure: Visually inspect the emulsion for any signs of phase separation, such as creaming, sedimentation, or coalescence, at specified time points (e.g., 24 hours, 1 week, 1 month, 3 months) and under different storage conditions (e.g., 4°C, 25°C, 40°C).
- Data Presentation: Record observations in a descriptive log.

2. Particle Size and Distribution Analysis:

- Instrumentation: Laser Diffraction Particle Size Analyzer (e.g., Malvern Mastersizer) or Dynamic Light Scattering (DLS) for sub-micron emulsions.
- Procedure:
 - Prepare a dilute dispersion of the emulsion in deionized water to achieve an appropriate obscuration level for the instrument.
 - Measure the particle size distribution of the dispersed droplets.
 - Perform measurements at the same time points as the macroscopic evaluation to monitor any changes in droplet size over time.
- Key Parameters:
 - Mean droplet size (e.g., $D(v,0.5)$)
 - Polydispersity Index (PDI)

3. Zeta Potential Measurement:

- Instrumentation: Zeta Potential Analyzer.
- Procedure:
 - Dilute the emulsion appropriately with ultrapure water.[\[6\]](#)
 - Inject the sample into the measurement cell.

- Apply an electric field and measure the electrophoretic mobility of the droplets. The instrument software will calculate the zeta potential using the Smoluchowski equation.[6]
- Conduct measurements at various time points to assess changes in surface charge.
- Interpretation: A zeta potential with a magnitude greater than |25| mV generally indicates good electrostatic stability.[6]

4. Rheological Analysis:

- Instrumentation: Cone-plate or parallel-plate rheometer.
- Procedure:
 - Carefully apply the emulsion sample to the lower plate of the rheometer.
 - Perform a viscosity flow curve measurement by shearing the sample at a range of shear rates.
 - Conduct oscillatory measurements (amplitude and frequency sweeps) to determine the viscoelastic properties (storage modulus G' and loss modulus G'').
 - Repeat measurements over time to detect any changes in the emulsion's structure.
- Interpretation: Stable emulsions will typically exhibit consistent rheological profiles over time.

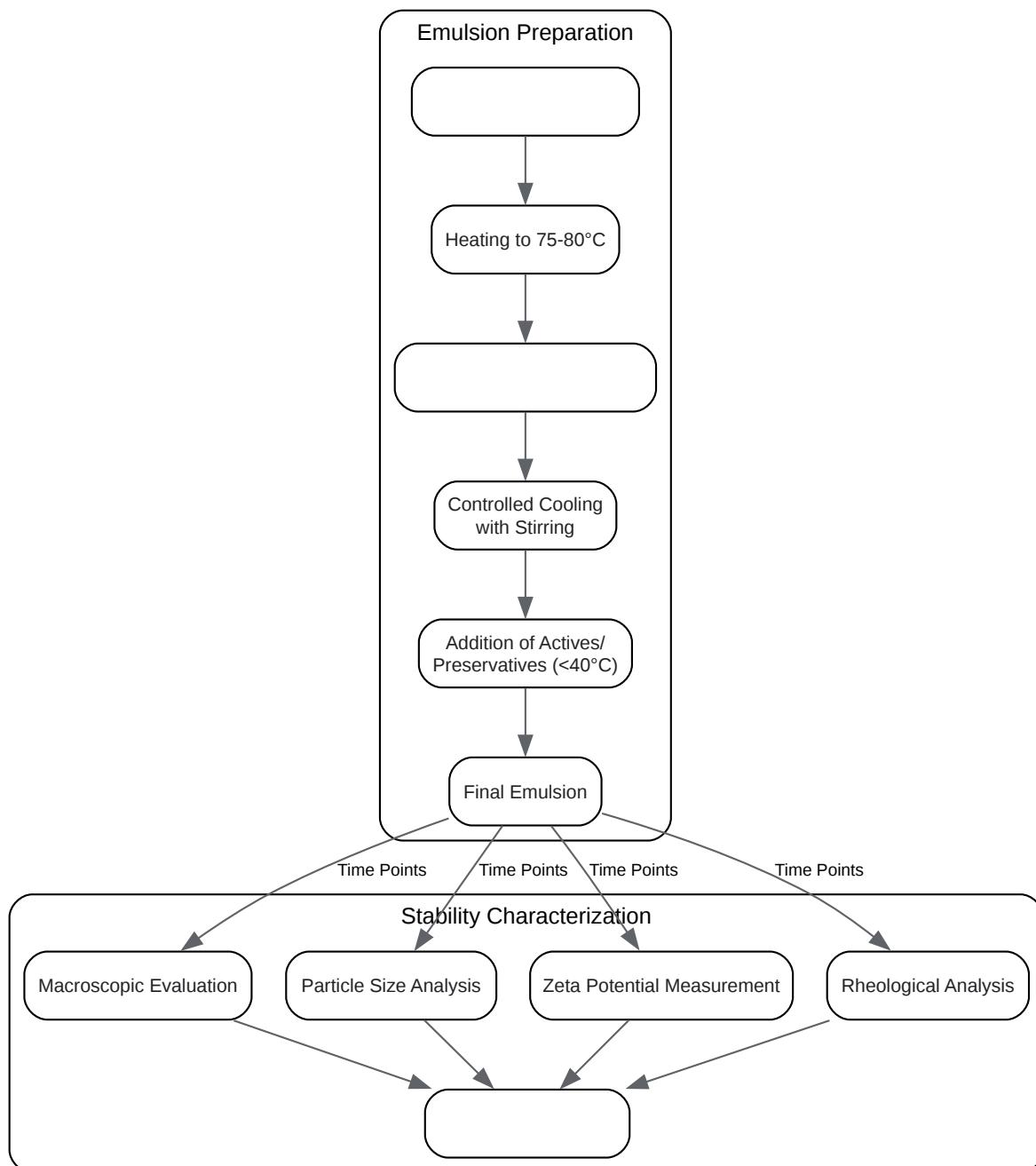
Quantitative Data Summary

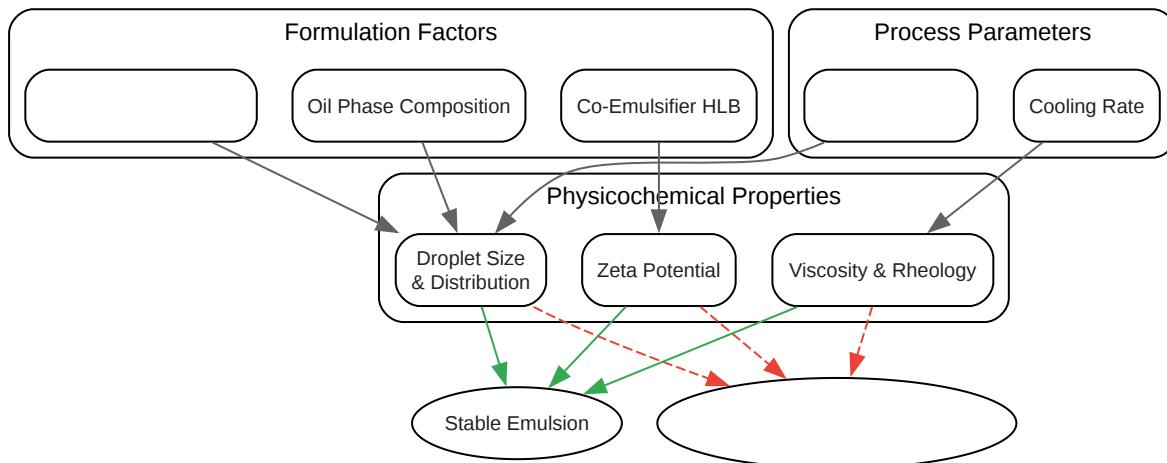
The following table presents representative data for a stable O/W emulsion formulated with **diethylene glycol distearate**, subjected to stability testing over 4 weeks at 25°C.

Parameter	Initial (Day 0)	Week 1	Week 4
Visual Appearance	Homogeneous, white, pearlescent cream	No change	No change
Mean Particle Size (D(v,0.5)) (μm)	5.2	5.4	5.8
Zeta Potential (mV)	-35.2	-33.8	-31.5
Viscosity at 10 s ⁻¹ (Pa·s)	15.6	15.4	15.1
Storage Modulus (G') at 1 Hz (Pa)	850	842	830
Loss Modulus (G'') at 1 Hz (Pa)	120	125	130

Visualizations

Experimental Workflow for Emulsion Formulation and Characterization





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- To cite this document: BenchChem. [Application Notes: Formulation of Stable Emulsions with Diethylene Glycol Distearate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b093244#formulation-of-stable-emulsions-with-diethylene-glycol-distearate>

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